SRX3177 Exhibits 5-Fold Higher Potency than an Equimolar Triple-Drug Combination in Hepatocellular Carcinoma Cells
In Huh7 hepatocellular carcinoma cells, SRX3177 achieved an IC50 of 0.68 µM, whereas an equimolar combination of the individual inhibitors buparlisib (PI3K), JQ1 (BRD4), and palbociclib (CDK4/6) produced a combined IC50 of 3.4 µM. SRX3177 is therefore approximately 5-fold more potent than the three-drug cocktail [1].
| Evidence Dimension | Cytotoxicity (IC50) in Huh7 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 0.68 µM |
| Comparator Or Baseline | Equimolar combination of buparlisib (BKM120), JQ1, and palbociclib: 3.4 µM |
| Quantified Difference | 5-fold lower IC50 (i.e., 5-fold more potent) |
| Conditions | Huh7 cells; viability assessed after 72-hour treatment |
Why This Matters
This direct comparison demonstrates that SRX3177 achieves superior cytotoxic potency in a single molecular entity, obviating the need for complex multi-drug formulation and reducing pill burden.
- [1] Burgoyne AM, Vann KR, Joshi S, Morales GA, Vega FM, Singh A, Pal D, Merati AB, Kutateladze TG, Durden DL. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity. Cell Discov. 2020;6:49. (Figure 1i, j). View Source
